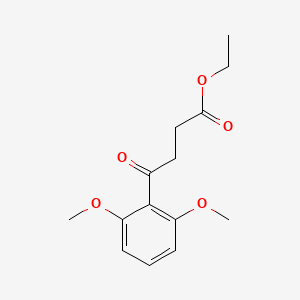

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate

Übersicht

Beschreibung

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate is an organic compound with the molecular formula C14H18O5 It is characterized by the presence of an ethyl ester group, a 2,6-dimethoxyphenyl group, and a 4-oxobutyrate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(2,6-dimethoxyphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(2,6-dimethoxyphenyl)-4-hydroxybutyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₈O₅

- Molecular Weight : 266.29 g/mol

- CAS Number : 56872-60-7

The compound features a 2,6-dimethoxyphenyl group attached to a 4-oxobutyrate moiety, which contributes to its reactivity and potential biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex organic molecules due to its reactive ester group. This compound can undergo various chemical reactions, including:

- Cyclization : Used as a reagent in the formation of cyclic compounds.

- Substitution Reactions : Participates in nucleophilic substitutions to form derivatives with enhanced properties.

| Reaction Type | Description |

|---|---|

| Cyclization | Forms cyclic structures from linear precursors |

| Substitution | Alters functional groups to create new compounds |

Biological Research

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have focused on its interactions with biological targets, suggesting it may inhibit specific enzymes or receptors involved in cell proliferation.

- Antimicrobial Activity : Preliminary assays show effectiveness against various bacterial strains.

- Anticancer Potential : Investigations into its mechanism of action reveal possible pathways for therapeutic intervention.

| Biological Activity | Target | Outcome |

|---|---|---|

| Antimicrobial | Bacterial Enzymes | Inhibition observed |

| Anticancer | Cell Proliferation | Reduced growth rates |

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored for its potential as a therapeutic agent and drug formulation component. Its role includes:

- Drug Synthesis : Acts as an intermediate in the production of new drug candidates.

- Bioassays : Subjected to various biological assays to evaluate efficacy and safety.

| Application | Methodology | Results |

|---|---|---|

| Drug Synthesis | Intermediate in complex syntheses | New compounds generated |

| Bioassays | In vitro testing for biological activity | Efficacy confirmed |

Material Science

The compound is also applied in material science for developing new materials with specific electronic or optical properties. Its utility extends to:

- Polymer Production : Used as a monomer or additive to enhance material properties.

- Analytical Chemistry : Serves as a standard or reagent in chromatography and spectroscopy.

| Application | Purpose |

|---|---|

| Polymer Production | Enhances mechanical properties |

| Analytical Chemistry | Calibration standard for measurements |

Case Study 1: Anticancer Activity

In a study published by RSC Advances, researchers evaluated the anticancer properties of this compound against human cancer cell lines. The results indicated significant cytotoxic effects, leading to further investigations into its mechanism of action involving apoptosis induction.

Case Study 2: Synthesis Optimization

A research team optimized the synthesis process of this compound using various catalysts and solvents. The study demonstrated improved yields and reduced reaction times when employing specific conditions, showcasing its relevance in industrial applications.

Wirkmechanismus

The mechanism by which Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the 2,6-dimethoxyphenyl group enhances its binding affinity to target proteins, leading to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate

- Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

- Ethyl 4-(2,6-dimethoxyphenyl)-4-hydroxybutyrate

Uniqueness

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. The compound’s structural features allow for selective interactions with molecular targets, making it a valuable compound in various research applications.

Biologische Aktivität

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 2,6-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a suitable catalyst. The reaction can be optimized through various conditions to yield higher purity and yield of the desired product.

Anticancer Properties

Numerous studies have highlighted the anticancer properties of compounds structurally related to this compound. These compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division. This leads to apoptosis in cancer cells. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against HeLa and A549 cell lines, indicating potent antiproliferative effects .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. The compound has been shown to scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases .

Case Studies

- Cell Line Studies : In vitro studies utilizing human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) have reported significant reductions in cell viability when treated with this compound. The results suggest a dose-dependent response where higher concentrations lead to increased cytotoxicity .

- In Vivo Studies : Animal models have also been employed to assess the therapeutic potential of this compound. In one study, administration of this compound resulted in reduced tumor growth rates compared to control groups, further supporting its anticancer potential .

Research Findings

Eigenschaften

IUPAC Name |

ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-19-13(16)9-8-10(15)14-11(17-2)6-5-7-12(14)18-3/h5-7H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAGTIVZCXDVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645821 | |

| Record name | Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-41-3 | |

| Record name | Ethyl 2,6-dimethoxy-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.